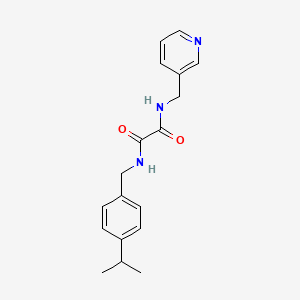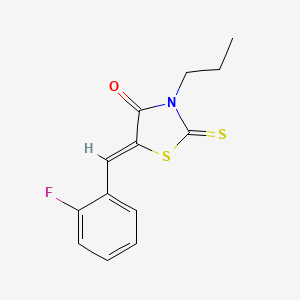![molecular formula C28H24N4O5S2 B4620644 N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4620644.png)
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide
Descripción general
Descripción
Research into N-sulfonylamines and their reactions with azirines has led to the discovery of various heterocyclic compounds, including thiadiazoles, oxathiazoles, and acrylamidines. These compounds exhibit interesting chemical properties due to their unique molecular structures, which involve combinations of sulfur, nitrogen, and oxygen atoms in cyclic arrangements (Tornus, Schaumann*, & Adiwidjaja, 1996).
Synthesis Analysis
The synthesis of related compounds often involves the condensation of various precursors, such as thiols and chloroacetamides, in the presence of catalysts like anhydrous potassium carbonate. This process leads to the formation of compounds with 1,2,4-triazole rings, known for their pharmaceutical activity. Such syntheses are critical for exploring the structural diversity and potential applications of these compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
Crystallographic studies reveal the molecular structures of similar compounds, highlighting 'V' shaped molecules and complex intermolecular interactions. These studies provide insights into the arrangement of atoms and the spatial configuration of molecules, which are essential for understanding their chemical behavior (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Chemical Reactions and Properties
Compounds such as N-sulfonylamines react with azirines to form a variety of heterocycles. The reactions can be influenced by the choice of reactants and conditions, leading to different products like thiadiazoles and oxathiazoles. These reactions are significant for the development of new materials and pharmaceuticals (Tornus, Schaumann*, & Adiwidjaja, 1996).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their crystalline structures, which provide information on molecular dimensions and the arrangement of molecules in solid state. These properties are crucial for predicting the stability, solubility, and overall behavior of the compounds under different physical conditions (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Chemical Properties Analysis
The chemical behavior of these compounds, including their reactivity and interactions with other molecules, is closely related to their molecular structure. Studies on their synthesis and reactions provide valuable information on their potential chemical properties and applications in various fields, such as pharmaceuticals and materials science (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Aplicaciones Científicas De Investigación
Pharmacokinetic Optimization
Researchers have explored the structural optimization of endothelin receptor antagonists, leading to analogues like N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonylamide, to enhance metabolic stability and reduce oxidative biotransformation. This optimization process involves detailed pharmacokinetic studies to ensure that new compounds maintain their potency while exhibiting favorable absorption, distribution, metabolism, and excretion (ADME) properties. Such studies demonstrate the critical role of minor molecular changes in dramatically altering the pharmacokinetic profile of closely related compounds, emphasizing the importance of targeted modifications to achieve desired therapeutic outcomes (Humphreys et al., 2003).
Antimicrobial and Antitumor Activity
The compound's derivatives have been investigated for their antimicrobial and antitumor activities. For instance, sulfonamide derivatives have shown promising in vitro antimalarial activity and were characterized for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These studies highlight the potential of such compounds in developing new treatments for infectious diseases, including COVID-19, by utilizing computational calculations and molecular docking studies to predict efficacy and selectivity against various pathogens (Fahim & Ismael, 2021). Furthermore, novel benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity, showcasing the compound's versatility in generating potent cancer-fighting agents (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity
Complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, revealing significant potential in combating oxidative stress. These findings suggest applications in preventing or treating diseases associated with oxidative damage, further expanding the therapeutic scope of the compound's derivatives (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O5S2/c1-18-19(2)31-37-27(18)32-39(34,35)23-15-13-22(14-16-23)29-24(33)17-38-28-30-25(20-9-5-3-6-10-20)26(36-28)21-11-7-4-8-12-21/h3-16,32H,17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDRTCAHUIUZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)
![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)
![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)



![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)
![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)
![3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4620625.png)

![N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4620635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4620653.png)
![1-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4620657.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4620665.png)